(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinuclidine moiety linked to a hydroxy-phenyl-dihydroisoquinoline carboxylate structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinuclidine moiety, followed by the formation of the dihydroisoquinoline structure. Key steps include:
Formation of Quinuclidine Moiety: This involves the cyclization of appropriate precursors under basic conditions.
Synthesis of Dihydroisoquinoline: This step involves the condensation of phenyl-substituted intermediates with suitable reagents to form the dihydroisoquinoline ring.
Coupling Reaction: The final step involves coupling the quinuclidine moiety with the dihydroisoquinoline carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the dihydroisoquinoline ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced dihydroisoquinoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions due to its quinuclidine moiety, which is known to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific receptors or enzymes. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The quinuclidine moiety is known to bind to certain receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine Derivatives: Compounds with similar quinuclidine structures.
Dihydroisoquinoline Derivatives: Compounds with similar dihydroisoquinoline structures.
Uniqueness
The uniqueness of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its combined structure, which offers a distinct set of chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21+,22-/m0/s1 |
InChI Key |
LRNNBJBAUXSVMH-BDTNDASRSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O |
Origin of Product |
United States |
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